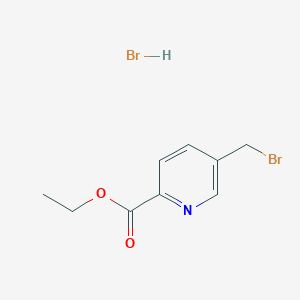

![molecular formula C9H10N2OS B2452566 [4-甲基-2-(1H-吡咯-1-基)-1,3-噻唑-5-基]甲醇 CAS No. 1400539-92-5](/img/structure/B2452566.png)

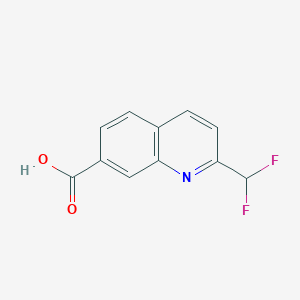

[4-甲基-2-(1H-吡咯-1-基)-1,3-噻唑-5-基]甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

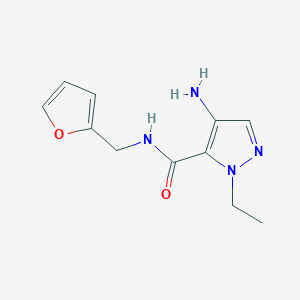

[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. The compound was first synthesized in the 1970s and has since been used to study the mechanisms of Parkinson's disease and to develop new treatments for the condition.

科学研究应用

合成和化学反应

- 自缩合过程:与该化学物质相关的 N-取代的 (4H-噻吩并[3,2-b]吡咯-5-基)甲醇发生自缩合反应生成双(噻吩吡咯基)甲烷,展示了它们在有机合成和聚合物化学中的潜力 (Torosyan 等,2018).

- 杂环化合物的形成:该分子与各种杂环化合物的合成相关,这些化合物在药物和医药化学中意义重大。类似的噻唑和吡咯衍生物涉及的合成过程证明了这一点 (Ande,2012).

- 分子聚集研究:已对类似化合物在不同溶剂中的分子聚集行为进行了研究,这对于了解它们在不同环境中的物理和化学性质至关重要 (Matwijczuk 等,2016).

材料科学中的应用

- 聚合物形成:该化合物的衍生物用于生产聚合物。例如,用 N-溴代琥珀酰亚胺处理可导致形成不溶于有机溶剂的聚合物,暗示在材料科学和工程学中的应用 (Torosyan 等,2019).

生物和医学研究

- 抗菌性能:已研究该化合物的衍生物的抗菌活性,表明在开发新的治疗工具和抗菌剂方面具有潜在应用。这在抗生素耐药性不断增加的背景下尤为重要 (Hublikar 等,2019).

结构和光谱分析

- 晶体学和光谱学:有研究重点关注相关化合物的结构表征,这对于为各种应用开发新的化学实体至关重要。这包括对晶体结构和光谱性质的研究 (Zhu 等,2014).

合成化学应用

- 合成化学:该化合物及其衍生物在合成化学中起着至关重要的作用,作为复杂分子合成中的中间体或反应物。这包括它们在合成各种具有潜在药理应用的双杂环化合物的用途 (Abbasi 等,2019).

作用机制

Target of Action

Similar compounds have been found to inhibit enzymes such asEnoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in fatty acid synthesis and DNA synthesis, respectively.

Biochemical Pathways

The inhibition of Enoyl ACP Reductase and DHFR can affect multiple biochemical pathways. For instance, the inhibition of Enoyl ACP Reductase disrupts fatty acid synthesis, which is essential for cell membrane formation. On the other hand, DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Therefore, its inhibition can disrupt DNA synthesis .

Result of Action

The inhibition of the aforementioned enzymes can lead to a variety of cellular effects. For instance, the disruption of fatty acid synthesis can affect the integrity of the cell membrane, while the inhibition of DNA synthesis can halt cell division . These effects can be beneficial in the context of treating diseases like cancer, where uncontrolled cell division is a major problem.

属性

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h2-5,12H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQWDSJXKZJLAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid](/img/structure/B2452488.png)

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452490.png)

![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B2452499.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)